what is the chemical structure of TBPH
what is the chemical structure of TBPH
An In-depth Technical Guide to the Chemical Structure of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)
Introduction
Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a brominated flame retardant (BFR) belonging to the phthalate ester class of compounds.[1][2] It is widely utilized as an additive flame retardant and plasticizer in a variety of polymers, including those used in wire and cable insulation, construction materials, and polyurethane foam.[2][3] Its structure is analogous to di(2-ethylhexyl) phthalate (DEHP), a common plasticizer, though the addition of four bromine atoms significantly alters its physical and chemical properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure of TBPH, including its physicochemical properties, stereochemistry, and the experimental methodologies used for its characterization.
Chemical and Structural Identity
TBPH is systematically named bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate.[2][5] It is synthesized through the reaction of tetrabromophthalic anhydride with 2-ethylhexanol.[2][6] The structure consists of a central tetrabrominated benzene ring with two adjacent carboxylate groups, each forming an ester linkage with a 2-ethylhexyl side chain.
Due to the presence of a chiral carbon in each of the two 2-ethylhexyl groups, TBPH exists as a mixture of three stereoisomers: the (R,R) and (S,S) enantiomers, and a meso (R,S) form.[2]
Table 1: Chemical Identifiers for TBPH
| Identifier | Value |
| IUPAC Name | bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate[2][5] |
| Common Synonyms | TBPH, BEH-TEBP, Di(2-ethylhexyl) tetrabromophthalate, Pyronil 45[2][5][6] |
| CAS Number | 26040-51-7[2][5] |
| Molecular Formula | C₂₄H₃₄Br₄O₄[2] |
| SMILES | CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC[2][5] |
| InChI | InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3[2][5] |
Physicochemical Properties
The physicochemical properties of TBPH are crucial for understanding its environmental fate, transport, and toxicokinetics. A summary of key quantitative data is presented below. It is important to note that for some properties, only estimated or range-limited values are available in the literature.[7]
Table 2: Physicochemical Properties of TBPH
| Property | Value | Reference(s) |
| Molecular Weight | 706.148 g/mol | [2] |
| Appearance | Colorless or yellow oil | [2] |
| Melting Point | -27 °C (-17 °F; 246 K) | [2] |
| Boiling Point | 584.79 °C (at 760 mmHg) | [2][6] |
| Density | 1.541 g/mL (at 20°C) | [2] |
| Vapor Pressure | 3.56 x 10⁻⁷ Pa | [2] |
| Water Solubility | 6.2 x 10⁻² ng/L | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 10.2 | [2] |
| Flash Point | 207 °C (405 °F; 480 K) | [2] |
| Autoignition Temperature | 270 °C (518 °F; 543 K) | [2] |
Experimental Protocols for Structural Characterization
The determination and confirmation of TBPH's chemical structure rely on a combination of spectroscopic techniques. While a specific single-crystal X-ray diffraction study for TBPH is not readily found in the cited literature, the following protocols describe the standard methodologies used for the structural elucidation of such compounds.
Spectroscopic Analysis
Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-VIS) spectroscopy, are used in concert to confirm the molecular structure of TBPH.[1]
Protocol for NMR Spectroscopy:
-
Sample Preparation: A precisely weighed sample of TBPH is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), suitable for NMR analysis.[1][8]
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[8]
-
¹H NMR Analysis: The proton NMR spectrum is analyzed for chemical shifts, integration values, and splitting patterns to identify the different types of protons in the molecule, such as those on the alkyl chains and any residual protons on the aromatic ring.
-
¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms, confirming the presence of the carbonyl carbons, the brominated aromatic carbons, and the carbons of the 2-ethylhexyl side chains.[8]
-
Interpretation: The combined NMR data are interpreted to ensure consistency with the proposed structure of bis(2-ethylhexyl) tetrabromophthalate.[1]
Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the liquid TBPH sample is placed between two potassium bromide (KBr) plates to form a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.
-
Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in TBPH. Key absorptions include C=O stretching for the ester groups, C-O stretching, C-H stretching for the alkyl chains, and vibrations associated with the substituted aromatic ring.
Protocol for UV-VIS Spectroscopy:
-
Sample Preparation: A solution of TBPH is prepared in a UV-transparent solvent, such as acetonitrile.[8]
-
Data Acquisition: The UV-VIS spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a blank.[8]
-
Analysis: The spectrum is examined for wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, particularly those involving the aromatic ring.[1]
X-ray Crystallography (General Protocol)
While a specific crystal structure of TBPH is not available, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.[9][10]
General Methodology:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a diffraction pattern of spots is produced and recorded by a detector.[9]
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and space group of the crystal.[10]
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to achieve the best fit with the experimental diffraction data.[10] The final result is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.
Chemical Workflows and Relationships
The synthesis and metabolism of TBPH represent key chemical workflows. These processes can be visualized to better understand the formation and biological transformation of the molecule.
Synthesis of TBPH
TBPH is commercially synthesized via a direct diesterification reaction. The process involves the reaction of tetrabromophthalic anhydride with two equivalents of 2-ethylhexanol, typically in the presence of a catalyst such as titanium isopropoxide or titanium tetrachloride.[2]
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]
- 3. healthvermont.gov [healthvermont.gov]
- 4. BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE - Ataman Kimya [atamanchemicals.com]
- 5. Bis(2-ethylhexyl) tetrabromophthalate | C24H34Br4O4 | CID 117291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
